molecular formula C18H18N2O3 B2805510 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide CAS No. 731833-16-2

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide

Cat. No.: B2805510
CAS No.: 731833-16-2
M. Wt: 310.353
InChI Key: NTDLBSZPRPLRHC-UHFFFAOYSA-N
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Description

2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a cyano group, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to an amide group bonded to a 3-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. One common approach is the Friedel-Crafts acylation to introduce the acyl group onto the benzene ring. Subsequent steps may include nitration , reduction , and halogenation reactions to introduce the cyano and hydroxyl groups.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and condensation reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Utilizing nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

  • Condensation: Involving reagents like acetic anhydride (CH₃CO)₂O for acylation reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives.

  • Condensation: Creation of amides or esters.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)propanamide

  • 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)propanamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds. Its methyl group at the 3-position of the phenyl ring adds to its structural diversity and potential reactivity.

Properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-3-5-15(8-12)20-18(22)14(11-19)9-13-6-7-16(21)17(10-13)23-2/h3-8,10,14,21H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDLBSZPRPLRHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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